molecular formula C20H20ClNO2 B3984520 5-(3-Chlorophenyl)-3-[(2-ethoxyphenyl)amino]cyclohex-2-en-1-one

5-(3-Chlorophenyl)-3-[(2-ethoxyphenyl)amino]cyclohex-2-en-1-one

Cat. No.: B3984520
M. Wt: 341.8 g/mol
InChI Key: UYDZINGECUXKES-UHFFFAOYSA-N
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Description

5-(3-Chlorophenyl)-3-[(2-ethoxyphenyl)amino]cyclohex-2-en-1-one is an organic compound that features a cyclohexene ring substituted with a chlorophenyl group and an ethoxyphenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chlorophenyl)-3-[(2-ethoxyphenyl)amino]cyclohex-2-en-1-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the chlorophenyl group: This step might involve a Friedel-Crafts alkylation or acylation reaction.

    Attachment of the ethoxyphenylamino group: This could be done through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the cyclohexene ring or the ethoxy group.

    Reduction: Reduction reactions might target the carbonyl group or the aromatic rings.

    Substitution: Both nucleophilic and electrophilic substitution reactions could occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Conditions might include the use of strong acids or bases, depending on the specific reaction.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for more complex molecules or as a reagent in organic synthesis.

Biology

In biological research, it could be studied for its potential biological activity, such as antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, the compound might be investigated for its potential as a drug candidate, particularly if it shows activity against specific biological targets.

Industry

In industry, it could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if the compound is being studied as a drug candidate, its mechanism might involve binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    5-(3-Chlorophenyl)-3-aminocyclohex-2-en-1-one: Similar structure but lacks the ethoxy group.

    5-(3-Chlorophenyl)-3-[(2-methoxyphenyl)amino]cyclohex-2-en-1-one: Similar structure but with a methoxy group instead of an ethoxy group.

Uniqueness

The presence of the ethoxy group in 5-(3-Chlorophenyl)-3-[(2-ethoxyphenyl)amino]cyclohex-2-en-1-one might confer unique chemical properties, such as increased lipophilicity or altered reactivity, compared to similar compounds.

Properties

IUPAC Name

5-(3-chlorophenyl)-3-(2-ethoxyanilino)cyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClNO2/c1-2-24-20-9-4-3-8-19(20)22-17-11-15(12-18(23)13-17)14-6-5-7-16(21)10-14/h3-10,13,15,22H,2,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYDZINGECUXKES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC2=CC(=O)CC(C2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(3-Chlorophenyl)-3-[(2-ethoxyphenyl)amino]cyclohex-2-en-1-one
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